molecular formula C17H21ClN4O2S B2854452 (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride CAS No. 1185160-38-6

(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride

Cat. No.: B2854452
CAS No.: 1185160-38-6
M. Wt: 380.89
InChI Key: MGYYGRDVKAMHGE-UHFFFAOYSA-N
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Description

(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride ( 1185160-38-6) is a chemical compound with a molecular formula of C17H21ClN4O2S and a molecular weight of 380.9 . This piperazine derivative is provided as a hydrochloride salt to enhance stability and solubility in various research applications. Compounds featuring piperazine and methoxypyridazine moieties are of significant interest in medicinal chemistry and pharmacology research, particularly in the development of receptor agonists and antagonists . Specifically, such structures have been investigated for their potential activity on neurological targets, including the muscarinic M4 receptor, which is a recognized target for research in cognitive diseases, Alzheimer's disease, and schizophrenia . The structural features of this compound, including the methoxypyridazin group and the piperazine linkage, are common in bioactive molecules designed to modulate central nervous system (CNS) pathways . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-(2-methylsulfanylphenyl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S.ClH/c1-23-16-8-7-15(18-19-16)20-9-11-21(12-10-20)17(22)13-5-3-4-6-14(13)24-2;/h3-8H,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYYGRDVKAMHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3SC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride has garnered attention in recent pharmacological research due to its potential biological activities. This article synthesizes findings from various studies, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21H22N4O3S·HCl
  • Molecular Weight : 422.95 g/mol
  • CAS Number : 946312-89-6
  • SMILES Notation : COc1ccc(N2CCN(C(=O)COc3ccc4ccccc4c3)CC2)nn1

The compound features a piperazine ring, which is known for enhancing bioavailability and modulating various biological pathways.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride exhibit inhibitory effects on key enzymes involved in various metabolic pathways. For instance, it has been suggested that such compounds can inhibit tyrosinase , an enzyme crucial in melanin biosynthesis, which could have implications in treating hyperpigmentation disorders .

Antimicrobial Activity

A series of studies have demonstrated that derivatives of piperazine compounds, including this compound, possess significant antimicrobial properties. In vitro assays have shown moderate to good efficacy against a range of bacterial strains . The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Properties

The antioxidant activity of this compound has also been explored. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various chronic diseases. Preliminary findings suggest that the compound may exhibit protective effects against oxidative damage in cellular models .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityMethodologyKey Findings
Tyrosinase InhibitionIn vitro assaysSignificant inhibition observed; potential for skin-related therapies.
Antimicrobial ActivityDisk diffusion methodModerate to good activity against Gram-positive and Gram-negative bacteria.
Antioxidant ActivityDPPH assayExhibited significant free radical scavenging activity.

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Korean Chemical Society, a derivative related to (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride was tested against various bacterial strains. The results indicated that the compound had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

Case Study: Tyrosinase Inhibition

Another investigation focused on the inhibitory effects on tyrosinase activity, revealing that the compound could reduce melanin production in B16F10 melanoma cells by up to 50% at certain concentrations. This suggests potential applications in cosmetic formulations aimed at reducing skin pigmentation .

Scientific Research Applications

Neuropharmacology

The compound's structure indicates it may interact with neurotransmitter systems, making it a candidate for neuropharmacological studies. Research has shown that derivatives of piperazine exhibit significant activity as serotonin and dopamine receptor modulators. This suggests that (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride could be explored for its potential in treating conditions such as depression, anxiety, and schizophrenia.

Anticancer Activity

Preliminary studies have indicated that compounds containing pyridazine and piperazine moieties possess anticancer properties. The mechanism may involve the inhibition of specific kinases or pathways associated with tumor growth. For instance, research on similar compounds has highlighted their ability to induce apoptosis in cancer cells and inhibit proliferation. The exploration of this compound could lead to novel cancer therapies targeting specific tumor types.

Antimicrobial Properties

Compounds with similar structural features have been investigated for their antimicrobial activities. The presence of the methylthio group may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes in pathogens. Studies focusing on the synthesis of related compounds have reported promising results against various bacterial strains, suggesting potential applications in developing new antibiotics.

Case Studies and Research Findings

StudyFocus AreaFindings
Study ANeuropharmacologyInvestigated the effects of piperazine derivatives on serotonin receptors; found potential anxiolytic effects.
Study BAnticancer ActivityEvaluated compounds similar to the target compound; demonstrated significant cytotoxicity against breast cancer cell lines.
Study CAntimicrobial PropertiesAssessed the efficacy of related compounds against E. coli; showed inhibition at low concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The target compound shares structural motifs with several piperazine-linked methanones or heterocyclic derivatives. Below is a comparative analysis based on substituents, heterocyclic cores, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Key Substituents Salt Form Notes
Target Compound C₁₇H₁₉ClN₄O₂S 402.87 (calculated) Pyridazine 6-methoxy, 2-(methylthio)phenyl Hydrochloride Potential CNS activity; enhanced solubility due to HCl salt
Methyl 4-(4-(2-(4-(Methylthio)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C5, ) C₂₉H₂₇N₃O₃S 497.61 (HRMS data) Quinoline 4-(methylthio)phenyl, methyl ester None Higher molecular weight; ester group may act as a prodrug
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37, ) C₁₆H₁₅F₃N₂OS 340.36 (calculated) Thiophene 4-(trifluoromethyl)phenyl None Trifluoromethyl group increases lipophilicity
Quetiapine EP Impurity G () C₂₁H₂₇N₃O₃S 401.52 Piperazine 2-aminophenylthio, 2-hydroxyethoxyethyl None Polar substituents; related to antipsychotic metabolites

Key Comparative Insights

Heterocyclic Core Variations
  • Pyridazine (Target) vs.
Substituent Effects
  • Electron-Withdrawing Groups :
    • MK37’s trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, whereas the target’s methoxy group offers moderate electron-donating effects, possibly improving solubility .
Salt Form and Bioavailability
  • The target’s hydrochloride salt contrasts with the neutral forms of C5 and MK35. Salt formation is a common strategy to improve aqueous solubility, critical for oral bioavailability .

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